

# Technical Guide: Spectroscopic Characterization of 1,2-Dinitronaphthalene

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## Compound of Interest

Compound Name: 1,2-Dinitronaphthalene

CAS No.: 27478-34-8

Cat. No.: B1583831

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## Executive Summary & Structural Context

**1,2-Dinitronaphthalene** (1,2-DNN) represents a unique case in nitroarene spectroscopy due to the severe steric repulsion between the vicinal nitro groups.<sup>[1]</sup> Unlike the thermodynamically favored 1,5- and 1,8-isomers obtained from direct nitration, the 1,2-isomer forces the nitro groups to twist significantly out of the aromatic plane to relieve strain.<sup>[1]</sup> This "steric inhibition of resonance" fundamentally alters its spectroscopic signature compared to planar nitro-naphthalenes.<sup>[1][2]</sup>

- CAS Number: 24934-47-2<sup>[1][2][3]</sup>
- Molecular Formula:  
<sup>[1][3][4][5][6]</sup>
- Molecular Weight: 218.17 g/mol <sup>[1][2][3][7]</sup>
- Key Structural Feature: Ortho-nitro repulsion (C1-C2) vs. Peri-interaction (C1-C8).<sup>[1][2]</sup>

## Synthesis & Sample Preparation

Direct nitration of naphthalene yields 1-nitronaphthalene, followed by 1,5- and 1,8-dinitronaphthalenes.<sup>[1][2]</sup> The 1,2-isomer is not a major product of direct nitration.<sup>[1][2]</sup> It must be synthesized via indirect routes to ensure isomeric purity for spectral analysis.<sup>[1][2]</sup>

## Protocol: Diazotization of 2-Nitro-1-naphthylamine

The most reliable route involves the oxidation of the amino group in 2-nitro-1-naphthylamine or the deamination of a dinitro-amine precursor.[1]

Step-by-Step Workflow:

- Precursor Dissolution: Dissolve 2-nitro-1-naphthylamine in glacial acetic acid.
- Diazotization: Add nitrosylsulfuric acid (prepared from  
  
in conc.  
  
) at <  
  
.[1][2]
- Sandmeyer-Type Nitration: Treat the diazonium salt with excess sodium nitrite in the presence of copper catalyst (Cu/CuSO<sub>4</sub>) to replace the  
  
group with  
  
.[1][2]
- Purification: Recrystallize from ethanol/acetone to remove mononitro byproducts.

Sample Preparation for Spectroscopy:

- NMR: Dissolve ~10 mg in  
  
or  
  
. Note that  
  
may cause slight shifts in OH/NH impurities but stabilizes the dipole of the dinitro system.[2]
- MS: Dilute to 1 ppm in Methanol/DCM (50:50) for ESI/APCI or use direct probe for EI.[1][2]

## Mass Spectrometry (MS) Data

The mass spectrum of **1,2-dinitronaphthalene** is dominated by the "Ortho Effect," where the proximity of the two nitro groups facilitates intramolecular oxygen transfer and radical elimination pathways that are absent in the 1,3- or 1,4-isomers.<sup>[1]</sup>

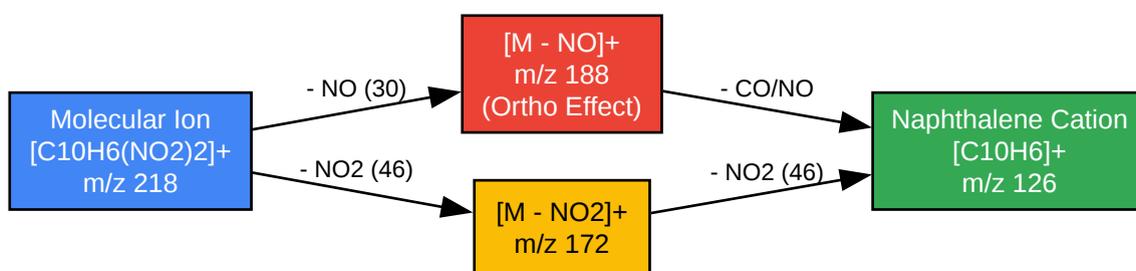
## Fragmentation Pathway Analysis<sup>[1][2]</sup>

- Molecular Ion ( ): m/z 218 (Strong, stable aromatic core).<sup>[1]</sup>
- Ortho-Effect Loss ( ): Loss of Oxygen (O) to form a nitro-nitroso intermediate is possible but less common than NO loss.<sup>[1][2]</sup>
- Primary Fragmentation ( ): Loss of radical.<sup>[1][2]</sup> The interaction between ortho-nitro groups often leads to the expulsion of NO, forming a phenoxy-cation-like species.<sup>[1]</sup>
- Secondary Fragmentation ( ): Loss of .<sup>[1][2]</sup>

Diagnostic MS Peaks:

m/z	Ion Identity	Interpretation
218		Molecular Ion (Base peak in soft ionization)
188		Characteristic of ortho-dinitro interaction
172		Loss of one nitro group
126		Naphthalene radical cation (Core stability)

## MS Fragmentation Logic Diagram



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Caption: Fragmentation pathway of **1,2-dinitronaphthalene** showing the characteristic ortho-effect loss of NO.[1]

## Infrared Spectroscopy (IR)

The IR spectrum provides direct evidence of the steric strain.[1][2] In planar nitroarenes, conjugation lowers the N-O stretching frequency.[1][2] In **1,2-dinitronaphthalene**, the nitro groups twist out of plane, reducing conjugation and shifting bands to higher wavenumbers (closer to aliphatic nitro values).[1]

Key Absorption Bands:

Vibration Mode	Frequency ( )	Structural Insight
	1545 - 1560	Asymmetric stretch.[1][2] Shifted higher due to loss of conjugation (steric twist).
	1350 - 1370	Symmetric stretch.[1][2]
	1600, 1585	Aromatic ring breathing modes.[1]
	850 - 870	C-N stretch, often weak but diagnostic.[1][2]
	760 - 800	Out-of-plane bending (4 adjacent H's on ring B).[1][2]

## Nuclear Magnetic Resonance (NMR)

The NMR spectrum of **1,2-dinitronaphthalene** is distinct from the symmetric 1,5- and 1,8-isomers.[1] The molecule lacks the high symmetry of the 1,5-isomer (

) or 1,8-isomer (

), leading to a more complex splitting pattern.[1]

## H NMR Data (Predicted/Diagnostic)

Solvent:

or

[1][6]

The protons are split into two distinct rings.[1][2] Ring A (C1-C4) bears the nitro groups; Ring B (C5-C8) is unsubstituted but electronically affected.[1][2]

- H3 (Ortho to NO<sub>2</sub>): The proton at C3 is ortho to the C2-nitro group.[2] It will be the most deshielded doublet.[1][2]

- H4 (Meta to NO<sub>2</sub>): Coupled to H3.
- H8 (Peri to NO<sub>2</sub>): The proton at C8 is spatially close to the C1-nitro group (peri-interaction).  
[1] This causes significant deshielding, often shifting H8 downfield, distinct from the other Ring B protons.[1][2]

Diagnostic Chemical Shifts:

Proton	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
H3	8.20 - 8.35	Doublet (d)		Deshielded by ortho- (C2).[1]
H4	8.05 - 8.15	Doublet (d)		Para to C1- .[1]
H8	8.40 - 8.60	Multiplet/d	-	Peri-deshielding by C1- . Most downfield signal.[1][2]
H5	7.90 - 8.00	Multiplet	-	Pseudo-ortho effect.[1][2]
H6, H7	7.70 - 7.85	Multiplet	-	Remote aromatic protons.[1][2]

## C NMR Data

The spectrum will show 10 unique carbon signals due to the lack of symmetry (unlike 1,5-DNN which shows only 5 signals).[1]

- C-NO<sub>2</sub> (C1, C2): Quaternary carbons, very weak intensity, appearing at 145 - 150 ppm.[1]
- C-H (Aromatic): 122 - 135 ppm.[1][2][4][5][6][8]

- Junction Carbons (C9, C10): Quaternary, ~130-135 ppm.[1]

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